Boc-Thr(Bzl)-OH
Overview
Description
t-Butyloxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH): is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group protecting the amino group and a benzyl (Bzl) group protecting the hydroxyl group of threonine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Bzl)-OH typically involves the protection of the amino and hydroxyl groups of threonine. The amino group is protected using the tert-butyloxycarbonyl (Boc) group, while the hydroxyl group is protected using the benzyl (Bzl) group. The process involves the following steps:
Protection of the Amino Group: Threonine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form Boc-Thr-OH.
Protection of the Hydroxyl Group: The Boc-Thr-OH is then reacted with benzyl bromide (BzlBr) in the presence of a base such as sodium hydride (NaH) to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Boc-Thr(Bzl)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA), while the Bzl group can be removed using catalytic hydrogenation or strong acids like hydrogen fluoride (HF).
Common Reagents and Conditions:
Deprotection: TFA for Boc removal, HF or catalytic hydrogenation for Bzl removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed:
Deprotection: Threonine or partially protected threonine derivatives.
Coupling: Peptides or peptide fragments containing threonine.
Scientific Research Applications
Boc-Thr(Bzl)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis (SPPS).
Biology: Researchers use this compound to study protein structure and function by incorporating it into synthetic peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: this compound is used in the production of peptide-based materials and biopolymers
Mechanism of Action
The mechanism of action of Boc-Thr(Bzl)-OH is primarily related to its role in peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions during peptide bond formation. The Bzl group protects the hydroxyl group, ensuring the integrity of the threonine residue during synthesis. These protective groups are selectively removed under specific conditions to yield the desired peptide product .
Comparison with Similar Compounds
Boc-Ser(Bzl)-OH: Similar to Boc-Thr(Bzl)-OH but with serine instead of threonine.
Boc-Tyr(Bzl)-OH: Contains tyrosine with Boc and Bzl protective groups.
Boc-Cys(Bzl)-OH: Contains cysteine with Boc and Bzl protective groups
Uniqueness: this compound is unique due to the presence of both Boc and Bzl protective groups, which provide dual protection during peptide synthesis. This dual protection is particularly useful in the synthesis of complex peptides and proteins, where selective deprotection is required .
Properties
IUPAC Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(21-10-12-8-6-5-7-9-12)13(14(18)19)17-15(20)22-16(2,3)4/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19)/t11-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPLTPDOISPTE-YPMHNXCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20884829 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15260-10-3 | |
Record name | N-tert-Butoxycarbonyl-O-benzylthreonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15260-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Threonine, N-((1,1-dimethylethoxy)carbonyl)-O-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015260103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Threonine, N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20884829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-benzyl-N-tert-butoxycarbonyl-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions using Boc-Thr(Bzl)-OH in the solid-phase synthesis of tuna galanin. What is the significance of this specific protected amino acid in the process?
A1: this compound is a protected form of the amino acid threonine. In this form, the amino group is protected by the Boc (tert-butyloxycarbonyl) group, and the hydroxyl side chain is protected by the benzyl (Bzl) group []. These protecting groups are crucial in solid-phase peptide synthesis for several reasons:
Q2: The study found that synthetic tuna galanin had a much lower potency compared to rat galanin in inhibiting ¹²⁵I-rat galanin binding to rat hippocampal membranes. Can the use of this compound during synthesis potentially influence the biological activity of the final peptide product?
A2: While this compound plays a crucial role in ensuring the correct synthesis of tuna galanin, it's unlikely to directly influence the observed difference in biological activity compared to rat galanin. This is because:
- Protecting group removal: The Boc and Bzl groups are removed after synthesis [], leaving behind the native threonine residue in the final tuna galanin peptide.
- Structure-activity relationship: The study attributes the difference in activity primarily to the two amino acid substitutions within the N-terminal 1-15 sequence of tuna galanin compared to mammalian galanins []. These inherent sequence variations are likely the primary drivers of the observed differences in receptor binding and downstream effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.